molecular formula C4Cl2F4O2 B1294286 Tetrafluorosuccinyl chloride CAS No. 356-15-0

Tetrafluorosuccinyl chloride

Cat. No. B1294286
CAS RN: 356-15-0
M. Wt: 226.94 g/mol
InChI Key: XCSFZFHJQXODPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrafluorosuccinyl chloride is a chemical compound that is closely related to tetrafluorosuccinic anhydride, which has been studied for its electron affinities and behavior in electron attachment and collisional ionization processes. Although the specific compound tetrafluorosuccinyl chloride is not directly mentioned in the provided papers, insights can be drawn from related compounds such as tetrafluorosuccinic anhydride and tetrafluoroethylene, which are fluorinated organic compounds with similar structural motifs .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of fluorinating agents or the activation of C-F bonds. For example, the transformation of tetrafluoroethylene to trifluorovinylzinc chloride involves the activation of sp2 C-F bonds, indicating that similar methods could potentially be applied to synthesize tetrafluorosuccinyl chloride . Additionally, the fluorination of alkali chlorides to produce alkali tetrafluorochlorates suggests a possible synthetic route involving the reaction of chlorides with fluorine gas .

Molecular Structure Analysis

The molecular structure of tetrafluorosuccinyl chloride would likely resemble that of tetrafluorosuccinic anhydride, with the replacement of one of the anhydride oxygen atoms with a chlorine atom. The presence of fluorine atoms would contribute to the molecule's electron affinity and reactivity due to the high electronegativity of fluorine .

Chemical Reactions Analysis

Tetrafluorosuccinyl chloride, by analogy with tetrafluorosuccinic anhydride, could undergo various chemical reactions, including dissociative electron attachment, as indicated by the production of negative ions in the case of tetrafluorosuccinic anhydride . The reactivity of the compound with water and other nucleophiles would be an important aspect of its chemical behavior, as seen in the reactivity of alkali tetrafluorochlorates with water .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrafluorosuccinyl chloride can be inferred from the properties of related compounds. The electron affinities of fluorinated anhydrides suggest that tetrafluorosuccinyl chloride would also have a significant electron affinity . The stability and reactivity of the compound would be influenced by the presence of fluorine and chlorine atoms, as seen in the stability and reactivity order of alkali tetrafluorochlorates . The binding of chloride in organic-water mixtures by a tetrafluorobenzyl unit indicates that the presence of fluorine atoms can enhance anion binding in certain structures .

Scientific Research Applications

Ion Exchange Polymers

Tetrafluoroethylene, a related compound to tetrafluorosuccinyl chloride, is used in the synthesis of perfluorinated ion exchange polymers. These polymers are significant in industrial applications like the electrolysis of sodium chloride solutions and potentially in fuel cells as ionic conductors (Grot, 1994).

Binding Properties in Organic-Water Mixtures

Tetrafluorobenzyl unit, a structural component similar to tetrafluorosuccinyl chloride, has been investigated for its effectiveness in binding chloride in organic-water mixtures, showing significant affinity (Amendola et al., 2016).

Detection of Boron

A tetrafluoroborate ion-selective poly(vinyl chloride) membrane electrode, incorporating elements similar to tetrafluorosuccinyl chloride, has been developed for the flow-injection determination of boron. This application underscores the importance of tetrafluorosuccinyl chloride-related compounds in analytical chemistry (Imato et al., 1990).

Fluorescence Imaging

Compounds related to tetrafluorosuccinyl chloride, like boron trifluorosubphthalocyanine chloride, have been synthesized and used for fluorescence imaging in breast tumor cells, highlighting the potential of these compounds in medical imaging and diagnostics (Calandrino et al., 2019).

Corrosion Studies in Solar Power

In the field of solar power, studies have focused on the corrosion behavior of metallic alloys in molten chloride salts, which may include compounds like tetrafluorosuccinyl chloride. These studies are critical for the development of concentrated solar power plants (Ding et al., 2018).

Catalyst Development

Ionic polymers based on styrene-functionalized imidazolium salts, which may relate to the functionality of tetrafluorosuccinyl chloride, have been created as catalysts for the cycloaddition of carbon dioxide with epoxides. This research has implications in green chemistry and sustainable material development (Ghazali-Esfahani et al., 2013).

Safety And Hazards

Safety data sheets indicate that dust formation should be avoided and that breathing in mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

2,2,3,3-tetrafluorobutanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F4O2/c5-1(11)3(7,8)4(9,10)2(6)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSFZFHJQXODPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(=O)Cl)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189066
Record name Tetrafluorosuccinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluorosuccinyl chloride

CAS RN

356-15-0
Record name 2,2,3,3-Tetrafluorobutanedioyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrafluorosuccinyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrafluorosuccinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrafluorosuccinyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrafluorosuccinyl chloride
Reactant of Route 2
Reactant of Route 2
Tetrafluorosuccinyl chloride
Reactant of Route 3
Tetrafluorosuccinyl chloride
Reactant of Route 4
Reactant of Route 4
Tetrafluorosuccinyl chloride
Reactant of Route 5
Tetrafluorosuccinyl chloride
Reactant of Route 6
Tetrafluorosuccinyl chloride

Citations

For This Compound
9
Citations
EJP Fear, J Thrower, J Veitch - Journal of the Chemical Society, 1956 - hero.epa.gov
… Tetrafluorosuccinyl chloride has been shown to be a product of the action of phosphorus oxychloride on tetraftuorosuccinic acid. Interaction of disilver difluoromalonate with iodine gave …
Number of citations: 0 hero.epa.gov
A Pal, TK Dey, K Bhattacharyya, RC Bindal - Materials Advances, 2020 - pubs.rsc.org
… developed by in situ interfacial polycondensation between a cyclo-aliphatic diamine monomer, piperazine, and an acyclic fluorodiacyl chloride monomer, tetrafluorosuccinyl chloride. …
Number of citations: 3 pubs.rsc.org
EJP Fear, J Thrower, J Veitch - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… Tetrafluorosuccinyl chloride has been shown to be a product of the action of phosphorus oxychloride on tetrafluorosuccinic acid. Interaction of disilver difluoromalonate with iodine gave …
Number of citations: 5 pubs.rsc.org
BL Booth, RN Haszeldine, PR Mitchell… - Chemical …, 1967 - pubs.rsc.org
… The structure of this compound has been confirmed by comparison with an authentic sample prepared by the reaction of tetrafluorosuccinyl chloride with sodium tetracarbonylcobaltate( …
Number of citations: 22 pubs.rsc.org
PR Mitchell - 1967 - search.proquest.com
… 40 Reaction of tetrafluorosuccinyl chloride with sodium tetracarbonylcobaltate(-I). … Preparation of tetrafluorosuccinyl chloride. 1)1 Reaction of tetrafluorosuccinyl chloride with sodium tetra…
Number of citations: 0 search.proquest.com
JP Critchley, JS Pippett - Journal of Fluorine Chemistry, 1972 - Elsevier
5-Perfluoroalkyl-3-phenyl-1,2,4-oxadiazoles have been synthesised directly from benzamidoxime and perfluoromonoacyl chlorides. However, a more complex pattern of products was …
Number of citations: 26 www.sciencedirect.com
BL Booth, RN Haszeldine, PR Mitchell… - Journal of the Chemical …, 1969 - pubs.rsc.org
Octacarbonyldicobalt reacts with the fluoro-olefins CF2:CF2, CF2:CFCl, or CF2:CFBr at 100 to give nonacarbonyl-(trifluoromethylcarbon)tricobalt, CF3·CCo3(CO)9, in high yields. At …
Number of citations: 16 pubs.rsc.org
BL Booth, RN Haszeldine, T Inglis - Journal of the Chemical Society …, 1975 - pubs.rsc.org
… Thereaction of tetrafluorosuccinyl chloride and Na[Co(CO),] briefly reported previously lo to give [ (CO),Co(CF,),Co(CO),] and a purple solid now believed to be [(CO),Co,C(CF,*CO,H)J […
Number of citations: 5 pubs.rsc.org
T Inglis - 1971 - search.proquest.com
… tetrafluorosuccinyl chloride or hexafluoroglutaryl chloride. Mitchell … between Na [Co(CO)^] and either tetrafluorosuccinyl chloride or hexafluoro-glutaryl chloride was an involatile RCCo (…
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.